molecular formula C16H15BrN4O3S2 B2744070 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 868213-66-5

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Katalognummer: B2744070
CAS-Nummer: 868213-66-5
Molekulargewicht: 455.35
InChI-Schlüssel: QMRFGTRXWOQNSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a benzothiazole ring, and a pyridine carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperatures, and reaction times to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the de-brominated compound.

    Substitution: Products would vary depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, although further research is needed.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide apart is its combination of a bromine atom, a benzothiazole ring, and a pyridine carboxamide group

Biologische Aktivität

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS No. 868213-66-5) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article reviews its biological activity, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of a pyridine ring, a sulfamoyl group attached to a benzothiazole moiety, and a carboxamide functionality. Its molecular structure can be depicted as follows:

C13H15BrN4O2S\text{C}_{13}\text{H}_{15}\text{BrN}_{4}\text{O}_{2}\text{S}

Antiviral Activity

Recent studies have demonstrated that pyridine derivatives, including those with benzothiazole moieties, exhibit significant antiviral properties. The compound has been evaluated against various viruses, including H5N1 and SARS-CoV-2.

  • H5N1 Influenza Virus : In vitro tests indicated that certain derivatives of benzothiazolyl-pyridine hybrids showed promising activity against the H5N1 virus. For example, compounds with fluorine substitutions exhibited higher inhibition rates compared to others. The compound 8h , structurally similar to our target compound, showed 93% inhibition at concentrations of 0.5 μmol/μL .
  • SARS-CoV-2 : A study reported that several benzothiazolyl-pyridine derivatives significantly inhibited SARS-CoV-2 replication in Vero-E6 cells. The most potent compounds had IC50 values ranging from 3.669 μM to 21.46 μM, indicating effective antiviral activity .

Antimicrobial Activity

The presence of the pyridine and benzothiazole rings contributes to the antimicrobial properties of the compound. Research indicates that derivatives with these heterocycles demonstrate enhanced antibacterial and antifungal activities.

  • Antibacterial Activity : Compounds similar to 5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often below 10 μg/mL .

The biological activity of this compound is hypothesized to stem from its ability to interfere with viral replication processes and bacterial cell wall synthesis. The sulfamoyl group may enhance binding affinity to target enzymes or receptors involved in these processes.

Study 1: Antiviral Efficacy Against H5N1

In a controlled study, the efficacy of various benzothiazolyl-pyridine derivatives was tested against H5N1 using plaque reduction assays. The results indicated that modifications at specific positions on the aromatic rings significantly affected antiviral potency.

CompoundInhibition (%) at 0.5 μmol/μLInhibition (%) at 0.25 μmol/μL
8h9360
Ribavirin10086

Study 2: SARS-CoV-2 Inhibition

Another study assessed the anti-SARS-CoV-2 activity in Vero-E6 cells for several derivatives:

Compound No.IC50 (μM)Selectivity Index (SI)
8f10.52High
8g21.46Moderate
8h3.669Very High

The selectivity index indicates the safety profile relative to its antiviral efficacy, suggesting that these compounds could be further developed as therapeutic agents against COVID-19 .

Eigenschaften

IUPAC Name

5-bromo-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O3S2/c1-9(2)21-26(23,24)12-3-4-13-14(6-12)25-16(19-13)20-15(22)10-5-11(17)8-18-7-10/h3-9,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRFGTRXWOQNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.